

# A Comparative Guide to Neuroprotective Effects of ONL1204 for Retinal Diseases

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ONL1204, a novel Fas inhibitor, with currently approved complement inhibitors for the treatment of geographic atrophy (GA), a late-stage form of age-related macular degeneration (AMD). The information presented herein is intended to inform researchers, scientists, and drug development professionals on the distinct mechanisms of action, preclinical and clinical efficacy, and experimental validation of these neuroprotective agents.

## **Executive Summary**

ONL1204 (xelafaslatide) is a first-in-class small peptide inhibitor of the Fas receptor, a key mediator of apoptosis and inflammation in retinal cells. By blocking the Fas signaling pathway, ONL1204 aims to provide a neuroprotective effect in a range of retinal diseases, including GA, retinal detachment, and glaucoma. This guide compares ONL1204 with the FDA-approved complement inhibitors pegcetacoplan (Syfovre®) and avacincaptad pegol (Izervay™), which target the complement cascade, another critical pathway implicated in the pathogenesis of GA. While direct head-to-head clinical trials are lacking, this guide synthesizes available data to offer a comparative overview of their mechanisms, preclinical evidence, and clinical outcomes.

## Mechanisms of Action: A Tale of Two Pathways

The neuroprotective strategies of ONL1204 and the complement inhibitors diverge at the fundamental level of their molecular targets.



ONL1204: Targeting the "Death Receptor"

ONL1204 directly inhibits the Fas receptor (also known as CD95 or APO-1), a member of the tumor necrosis factor (TNF) receptor superfamily.[1][2] Activation of the Fas receptor by its ligand (FasL) triggers a signaling cascade that leads to apoptosis (programmed cell death) and inflammation.[1][2] The Fas pathway is implicated in the death of photoreceptors and retinal pigment epithelium (RPE) cells, key players in maintaining vision. By blocking Fas activation, ONL1204 acts upstream of multiple downstream inflammatory and apoptotic pathways, aiming to preserve retinal cell integrity.[2]

Pegcetacoplan and Avacincaptad Pegol: Taming the Complement Cascade

Pegcetacoplan and avacincaptad pegol, on the other hand, target the complement system, a part of the innate immune system that, when dysregulated, contributes to chronic inflammation and cell damage in GA.

- Pegcetacoplan is a C3 and C3b inhibitor, acting at a central point in the complement cascade.[3][4]
- Avacincaptad pegol is a C5 inhibitor, targeting a terminal component of the complement pathway.[3]

By inhibiting these specific complement proteins, both drugs aim to reduce the inflammatory response and subsequent RPE and photoreceptor cell death characteristic of GA.

# Preclinical Evidence: Validating Neuroprotection in Animal Models

Preclinical studies in animal models have been instrumental in demonstrating the neuroprotective potential of ONL1204.

ONL1204 Preclinical Data

In a rabbit model of sodium iodate-induced retinal degeneration, a single intravitreal injection of ONL1204 demonstrated significant protection of the RPE.[5][6][7] Furthermore, in a chronic mouse model of dry AMD, repeated administrations of ONL1204 preserved RPE morphology,



reduced the activity of caspase-8 (a key executioner enzyme in the apoptotic pathway), and decreased inflammation.[5][6][7]

**Comparative Preclinical Data Summary** 

| Parameter                  | ONL1204                                                                                                  | Pegcetacoplan                                                                                                | Avacincaptad Pegol                                                                                           |
|----------------------------|----------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| Mechanism                  | Fas Inhibition                                                                                           | Complement C3 Inhibition                                                                                     | Complement C5 Inhibition                                                                                     |
| Key Preclinical<br>Finding | RPE protection, reduced caspase-8 activity, decreased inflammation in rabbit and mouse models.[5] [6][7] | Data from specific preclinical models for GA are not as prominently detailed in the provided search results. | Data from specific preclinical models for GA are not as prominently detailed in the provided search results. |

### **Clinical Efficacy: A Look at Geographic Atrophy**

Clinical trials for all three drugs have focused on their ability to slow the progression of GA lesions.

#### ONL1204 Clinical Data

A Phase 1b study of ONL1204 in patients with GA showed encouraging results. A single injection led to a 42% average reduction in lesion growth in the treated eye compared to the untreated fellow eye at 6 months.[2] Two injections given three months apart resulted in an approximately 50% reduction in the rate of lesion growth in the higher dose arm by 6 months. [2]

Pegcetacoplan and Avacincaptad Pegol Clinical Data

Phase 3 clinical trials for both pegcetacoplan (OAKS and DERBY studies) and avacincaptad pegol (GATHER2 study) have demonstrated their efficacy in slowing GA lesion growth compared to sham injections.[3][4][8] An indirect comparison of data from these trials suggests that monthly pegcetacoplan may lead to a greater reduction in GA lesion growth compared to monthly avacincaptad pegol.[3][4][8]



Clinical Efficacy in Geographic Atrophy (Indirect

Comparison)

| Companson                    |                                 |                                                                                 |                           |
|------------------------------|---------------------------------|---------------------------------------------------------------------------------|---------------------------|
| Drug                         | Dosing Frequency                | Reduction in GA<br>Lesion Growth (vs.<br>Sham/Control)                          | Key Clinical Trial(s)     |
| ONL1204                      | Single Injection                | 42% reduction vs.<br>fellow eye at 6<br>months[2]                               | Phase 1b                  |
| ONL1204                      | Two Injections (3 months apart) | ~50% reduction at 6 months (high dose)[2]                                       | Phase 1b                  |
| Pegcetacoplan<br>(monthly)   | Monthly                         | Statistically significant reduction of >30% at 12 months (combined analysis)[3] | OAKS & DERBY<br>(Phase 3) |
| Avacincaptad Pegol (monthly) | Monthly                         | Statistically significant reduction                                             | GATHER2 (Phase 3)         |

Note: The data for ONL1204 is from an earlier phase trial and a direct comparison with the Phase 3 data of the other drugs should be made with caution.

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the preclinical evaluation of these neuroprotective agents.

#### **Sodium Iodate-Induced Retinal Degeneration in Rabbits**

This model is used to induce acute RPE damage and subsequent photoreceptor degeneration, mimicking features of GA.

• Animal Model: Dutch Belted rabbits are commonly used.



- Induction of Degeneration: A single intravenous (IV) injection of sodium iodate (NaIO3) is administered. The dosage can be optimized to induce consistent retinal damage.
- Treatment Administration: ONL1204 or a vehicle control is administered via intravitreal (IVT)
  injection prior to or concurrently with the sodium iodate challenge.
- Efficacy Assessment:
  - Fluorescein Angiography (FA): This imaging technique is used to visualize and quantify the area of RPE cell loss. Rabbits are injected with a fluorescein sodium solution, and images of the retina are captured at early and late phases to assess vascular leakage and RPE integrity.[9]
  - Optical Coherence Tomography (OCT): OCT provides high-resolution cross-sectional images of the retina, allowing for the measurement of retinal layer thickness and the assessment of structural damage.
  - Histology: At the end of the study, eyes are enucleated, and retinal sections are prepared for histological staining (e.g., H&E) to examine cellular morphology and the extent of photoreceptor and RPE cell death.

### **Chronic Mouse Model of Dry AMD**

This model aims to replicate the chronic and progressive nature of dry AMD.

- Animal Model: Mice, often genetically predisposed to retinal degeneration, are used.
- Induction of AMD-like features: This can be achieved through various methods, including:
  - Diet-induced models: Mice are fed a high-fat diet to induce features of metabolic stress and lipid deposition in the retina.
  - Smoke-exposure models: Chronic exposure to cigarette smoke can induce oxidative stress and inflammation in the retina.
  - Laser-induced models: A diode laser can be used to create focal areas of RPE and photoreceptor damage, mimicking the lesions seen in GA.[10]



- Treatment Administration: ONL1204 or a control is administered via intravitreal injections at specified intervals throughout the study.
- Efficacy Assessment:
  - RPE Flat Mounts and Zonula Occludens-1 (ZO-1) Staining: The RPE layer is carefully
    dissected and mounted flat for microscopic examination. Immunostaining for ZO-1, a tight
    junction protein, allows for the visualization of RPE cell morphology and the integrity of the
    RPE monolayer.[5][6][11][12]
  - Caspase-8 Activity Assay: Retinal tissue lysates are analyzed to measure the activity of caspase-8, providing a quantitative measure of apoptosis. This is often done using a colorimetric or fluorometric assay that detects the cleavage of a specific caspase-8 substrate.[13][14][15][16]
  - Immunohistochemistry: Retinal sections are stained with specific antibodies to identify and quantify markers of inflammation, apoptosis, and cellular stress.

# Visualizations Signaling Pathways



Click to download full resolution via product page

Caption: ONL1204 inhibits Fas receptor activation, blocking apoptosis and inflammation.





Click to download full resolution via product page

Caption: Complement inhibitors block the cascade to reduce inflammation and cell death.

#### **Experimental Workflows**



Click to download full resolution via product page



Caption: Workflow for the sodium iodate-induced retinal degeneration model in rabbits.



Click to download full resolution via product page

Caption: Workflow for the chronic dry AMD mouse model.

### Conclusion

ONL1204 represents a novel neuroprotective strategy for retinal diseases by targeting the Fasmediated apoptotic and inflammatory pathways. Its mechanism of action is distinct from the



currently approved complement inhibitors for geographic atrophy, pegcetacoplan and avacincaptad pegol. Preclinical data for ONL1204 is promising, demonstrating its ability to protect retinal cells in relevant animal models. While early clinical data for ONL1204 in GA is encouraging, further investigation in larger, controlled trials is necessary to fully elucidate its comparative efficacy and safety profile against the established complement inhibitors. The information and experimental protocols provided in this guide are intended to facilitate a deeper understanding of these neuroprotective agents and to support ongoing research and development efforts in the field of retinal diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. tvst.arvojournals.org [tvst.arvojournals.org]
- 2. modernretina.com [modernretina.com]
- 3. modernretina.com [modernretina.com]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. A Protocol to Evaluate and Quantify Retinal Pigmented Epithelium Pathologies in Mouse Models of Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. A Novel Method of Mouse RPE Explant Culture and Effective Introduction of Transgenes Using Adenoviral Transduction for In Vitro Studies in AMD PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Intravitreal Pegcetacoplan vs Avacincaptad Pegol in Patients With Geographic Atrophy PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fundus photography, fundus fluorescein angiography, and optical coherence tomography of healthy cynomolgus monkey, New Zealand rabbit, Sprague Dawley rat, and BALB/c mouse retinas Xian Annals of Eye Science [aes.amegroups.org]
- 10. A convenient protocol for establishing a human cell culture model of the outer retina -PMC [pmc.ncbi.nlm.nih.gov]



- 11. A Protocol to Evaluate and Quantify Retinal Pigmented Epithelium Pathologies in Mouse Models of Age-Related Macular Degeneration – McPherson Eye Research Institute – UW– Madison [vision.wisc.edu]
- 12. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 13. Regulation of distinct caspase-8 functions in retinal ganglion cells and astroglia in experimental glaucoma PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [A Comparative Guide to Neuroprotective Effects of ONL1204 for Retinal Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830120#validating-the-neuroprotective-effects-of-onl1204]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com